methyl 4-[4-(dimethylamino)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 4-[4-(dimethylamino)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazines This compound is characterized by its unique structure, which includes a benzothiazine ring fused with a dimethylaminophenyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(dimethylamino)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazine ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Dimethylaminophenyl Group: The next step involves the introduction of the dimethylaminophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the benzothiazine intermediate with 4-(dimethylamino)benzyl chloride in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(dimethylamino)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzothiazine derivatives.
Scientific Research Applications
Methyl 4-[4-(dimethylamino)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 4-[4-(dimethylamino)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorine atom and dimethylaminophenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[4-(dimethylamino)phenyl]-7-chloro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Similar structure but with a chlorine atom instead of fluorine.
Methyl 4-[4-(dimethylamino)phenyl]-7-bromo-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in methyl 4-[4-(dimethylamino)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide imparts unique electronic properties, enhancing its potential as an organic semiconductor and its binding affinity in biological systems. This makes it distinct from its chloro and bromo analogs.
Biological Activity
Methyl 4-[4-(dimethylamino)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound that has garnered attention for its potential biological activity. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and neuropharmacological effects, supported by recent research findings.
Chemical Structure
The chemical structure of the compound is characterized by the following molecular formula:
- Molecular Formula : C18H18F N3O3S
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The following table summarizes its effectiveness against various bacterial strains:
Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 10 | 100 |
These results suggest that this compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The following table presents the IC50 values for different cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
HeLa (Cervical Cancer) | 25 |
These findings indicate that the compound may serve as a lead for developing novel anticancer therapies.
Neuropharmacological Effects
The neuropharmacological profile of this compound has been investigated in animal models. It was found to exhibit anxiolytic and antidepressant-like effects in behavioral tests. The following case study illustrates these effects:
Case Study: Anxiolytic Effects in Rodent Models
In a controlled study involving rodents subjected to elevated plus maze tests, the compound was administered at varying doses (5, 10, and 20 mg/kg). The results showed a dose-dependent increase in time spent in the open arms of the maze, indicating reduced anxiety levels.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.
- Modulation of Neurotransmitter Systems : It appears to affect serotonin and norepinephrine levels in the brain, contributing to its anxiolytic and antidepressant effects.
Properties
IUPAC Name |
methyl 4-[4-(dimethylamino)phenyl]-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-20(2)13-5-7-14(8-6-13)21-11-17(18(22)25-3)26(23,24)16-10-12(19)4-9-15(16)21/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWKFNIVBGWXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.